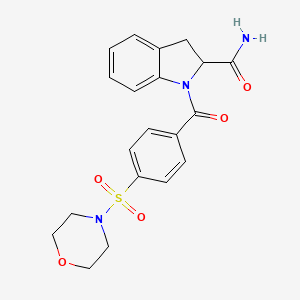

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c21-19(24)18-13-15-3-1-2-4-17(15)23(18)20(25)14-5-7-16(8-6-14)29(26,27)22-9-11-28-12-10-22/h1-8,18H,9-13H2,(H2,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZKMYBCEVNCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C(CC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where the indoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached via nucleophilic substitution, where the benzoyl-indoline intermediate reacts with morpholinosulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Morpholinosulfonyl chloride, amines, thiols, and other nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide and related compounds:

Structural and Functional Analysis

Core Heterocycle: The indoline core in the target compound offers enhanced metabolic stability compared to indole (e.g., ORG27569) due to reduced susceptibility to oxidative degradation. Indolizine derivatives (e.g., chloroquine analogues) exhibit a tricyclic structure but face synthetic hurdles in amide bond formation .

Substituent Effects: The morpholinosulfonyl group in the target compound distinguishes it from simpler sulfonamides or benzamides. This group improves solubility and may enhance binding to proteins via sulfonamide-protein interactions, as seen in apoptotic pathway activators . ORG27569 and similar indole derivatives prioritize lipophilic substituents (e.g., piperidin-1-ylphenethyl) for membrane permeability, whereas the target compound balances hydrophilicity through morpholino and sulfonyl groups .

Biological Activity :

- Indoline-2-carboxamides are explored for HIV inhibition (), leveraging the rigid core for gp120 binding. In contrast, benzimidazole-indole hybrids () target IDO1 enzymes, emphasizing heterocyclic diversity in inhibitor design .

- Compound 23 () activates the CHOP pathway but lacks the indoline scaffold, suggesting the target compound’s bicyclic system could offer improved pharmacokinetics .

Synthetic Accessibility: The synthesis of indoline-2-carboxamides often involves reductive amination or coupling reactions, similar to indole derivatives (). However, the morpholinosulfonyl group introduces additional steps, such as sulfonylation, which may reduce yield compared to simpler benzamides .

Research Findings and Implications

- Antiviral Potential: Indoline carboxamides demonstrate nanomolar potency against HIV-1, attributed to their ability to mimic CD4 binding domains. The target compound’s morpholinosulfonyl group may further enhance gp120 interaction .

- Solubility and Bioavailability: The morpholino group in the target compound improves aqueous solubility compared to lipophilic indole derivatives (e.g., ORG27569), a critical factor in oral drug development .

- Selectivity: The indoline core may reduce off-target effects observed in indolizine-based compounds, which often require complex amino side-chains for activity .

Biological Activity

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C₁₅H₁₈N₄O₃S

- CAS Number : 1099658-16-8

This compound features a morpholino sulfonyl group, which is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to interact with:

- Insulin-Like Growth Factor I Receptors (IGF-IR) : The compound acts as an inhibitor of IGF-IR, which is implicated in various cancers. Inhibition of this receptor can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Protein Kinases : It may also affect the activity of several protein kinases involved in cell signaling, further influencing cellular processes such as metabolism and growth .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. For instance:

- In Vitro Studies : The compound exhibited cytotoxic effects against human breast cancer (MCF7), colon cancer (HCT116), and lung cancer (A549) cells with IC50 values ranging from 0.5 to 5 µM .

- Mechanisms : The anticancer activity is believed to involve the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

Research indicates that the compound may possess antimicrobial properties. Preliminary studies have shown effectiveness against certain bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are still under investigation.

Study 1: Inhibition of IGF-IR

A study focused on the inhibition of IGF-IR by this compound revealed that treatment resulted in decreased phosphorylation of downstream signaling molecules, leading to reduced cell proliferation in vitro. This suggests a potential application in targeted cancer therapies .

Study 2: Cytotoxicity Profile

Another investigation assessed the cytotoxicity of the compound across multiple cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations. This study highlights the compound's potential as a lead candidate for further development in oncology .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related indole derivatives:

| Compound Name | IC50 (µM) | Targeted Activity |

|---|---|---|

| This compound | 0.5 - 5 | Anticancer (MCF7, HCT116, A549) |

| Quinoline derivative | 0.12 | Antiplasmodial against Plasmodium falciparum |

| Indole derivative | 0.34 | Anticancer (MCF7, A549) |

Q & A

Q. What are the common synthetic routes for 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a morpholinosulfonyl-substituted benzoyl group to an indoline-2-carboxamide scaffold. Key steps include:

- Sulfonylation : Introducing the morpholinosulfonyl group via reaction of 4-chlorosulfonylbenzoyl chloride with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide Bond Formation : Condensation of the sulfonylated benzoyl intermediate with indoline-2-carboxylic acid using coupling agents like EDCI/HOBt .

- Purification : Column chromatography (hexane:ethyl acetate gradients) and recrystallization from ethanol/water mixtures .

- Monitoring : Reaction progress tracked via TLC, with final characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally?

- Methodological Answer : Structural elucidation relies on:

- Spectroscopy : ¹H NMR (e.g., δ 7.3–8.1 ppm for aromatic protons), ¹³C NMR (carbonyl signals at ~170 ppm), and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values .

- X-ray Crystallography (if crystals obtained): Resolves stereochemistry and confirms sulfonamide geometry .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Anhydrous DMF or THF minimizes side reactions .

- Base Screening : K₂CO₃ outperforms NaHCO₃ in deprotonating morpholine .

- Temperature Control : Reflux (80–100°C) ensures complete sulfonylation without decomposition .

- Stoichiometry : A 1.1:1 molar ratio of 4-chlorosulfonylbenzoyl chloride to morpholine reduces unreacted starting material .

- Example Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 89 |

| NaHCO₃ | THF | 60 | 72 |

Q. What strategies resolve contradictions in spectral data interpretation?

- Methodological Answer : Contradictions (e.g., ambiguous NMR peaks) are addressed by:

- Multi-Nuclear NMR : ¹H-¹³C HSQC/HMBC correlations to assign quaternary carbons and sulfonamide linkages .

- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in the morpholine ring .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and compare with experimental data .

- Alternative Techniques : IR spectroscopy verifies absence of unreacted carbonyl intermediates .

Q. How can in silico models predict the compound’s pharmacological targets?

- Methodological Answer : Computational approaches include:

- Molecular Docking : Use AutoDock Vina to screen against targets like kinase domains or GPCRs, leveraging the morpholinosulfonyl group’s hydrogen-bonding capacity .

- Pharmacophore Mapping : Identify critical features (e.g., amide bond, sulfonamide) for binding to enzymes like carbonic anhydrase .

- ADMET Prediction : SwissADME evaluates bioavailability, highlighting potential CNS penetration due to logP ~2.5 .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Scalability issues include:

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., acetone/water) .

- Byproduct Formation : Optimize stoichiometry to minimize dimerization of the indoline carboxamide .

- Safety : Morpholinosulfonyl intermediates may require controlled handling (e.g., PPE for corrosive reagents) .

Future Research Directions

Q. What gaps exist in understanding the compound’s structure-activity relationships (SAR)?

- Methodological Answer : SAR studies should:

- Synthesize Analogues : Vary substituents on the indoline ring (e.g., halogenation at C5) and morpholinosulfonyl group (e.g., N-methylation) .

- Bioactivity Testing : Screen analogues against cancer cell lines (e.g., MCF-7) to correlate sulfonamide positioning with cytotoxicity .

- Crystallographic Studies : Resolve protein-ligand complexes (e.g., with tubulin) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.